molecular formula C13H24O B14617573 3-Methylcyclododecan-1-one CAS No. 60447-90-7

3-Methylcyclododecan-1-one

Cat. No.: B14617573
CAS No.: 60447-90-7
M. Wt: 196.33 g/mol
InChI Key: HIRAWQKSWAKIGQ-UHFFFAOYSA-N
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Description

3-Methylcyclododecan-1-one is an organic compound belonging to the class of cycloalkanes It is characterized by a twelve-membered ring structure with a methyl group attached to the third carbon and a ketone functional group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclododecan-1-one typically involves the cyclization of linear precursors. One common method is the cyclization of dodecanedioic acid derivatives under acidic or basic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or bases like sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to promote the cyclization and subsequent functionalization of the compound. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methylcyclododecan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens like chlorine or bromine can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Halogenated cyclododecanones.

Scientific Research Applications

3-Methylcyclododecan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.

    Industry: Used in the production of fragrances and flavoring agents due to its distinct odor profile.

Mechanism of Action

The mechanism of action of 3-Methylcyclododecan-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl group may also play a role in modulating the compound’s hydrophobic interactions with biological membranes.

Comparison with Similar Compounds

    Cyclododecanone: Similar twelve-membered ring structure but lacks the methyl group.

    3-Methylcyclohexanone: Smaller ring size with similar functional groups.

    Cyclododecanol: Contains a hydroxyl group instead of a ketone.

Uniqueness: 3-Methylcyclododecan-1-one is unique due to its combination of a large ring size and specific functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds.

Properties

CAS No.

60447-90-7

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

3-methylcyclododecan-1-one

InChI

InChI=1S/C13H24O/c1-12-9-7-5-3-2-4-6-8-10-13(14)11-12/h12H,2-11H2,1H3

InChI Key

HIRAWQKSWAKIGQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCCCCCC(=O)C1

Origin of Product

United States

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